N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a phenylpropanamide group
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
Target of Action
The compound N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, also known as 3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)propanamide, is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial pathogens, including bacteria and fungi . It has been found to exhibit promising antimicrobial activities against a variety of human pathogens .
Mode of Action
The compound interacts with its targets by inhibiting their growth and development . This is achieved through the disruption of processes related to DNA replication . The compound’s structure, which includes a 1,3,4-thiadiazole ring, allows it to disrupt these processes effectively .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication in microbial pathogens . By disrupting these pathways, the compound prevents the pathogens from multiplying, thereby inhibiting their growth . The downstream effects of this action include the reduction of infection and disease progression .
Pharmacokinetics
The compound’s effectiveness against microbial pathogens suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The result of the compound’s action is the inhibition of microbial growth and development . This leads to a reduction in infection and disease progression . Some derivatives of 1,3,4-thiadiazole, to which this compound belongs, have also been found to exhibit cytotoxic properties, suggesting potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of 3-methylphenyl-1,3,4-thiadiazol-2-amine: This is achieved by reacting 3-methylbenzenamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Coupling with 3-phenylpropanoyl chloride: The resulting 3-methylphenyl-1,3,4-thiadiazol-2-amine is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the phenyl ring or the thiadiazole ring can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Derivatives with substituted groups on the phenyl or thiadiazole rings.
Comparison with Similar Compounds
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific structural features. Similar compounds include:
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: This compound has a similar thiadiazole ring but differs in the substituent attached to the ring.
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a benzamide group instead of a phenylpropanamide group.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their functional groups.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPJCZAWHCJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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